![molecular formula C13H12N4OS B2744392 2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide CAS No. 1235107-61-5](/img/structure/B2744392.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

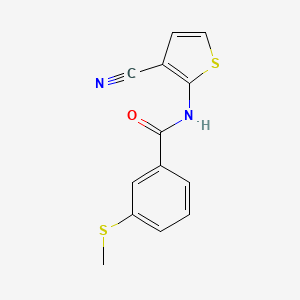

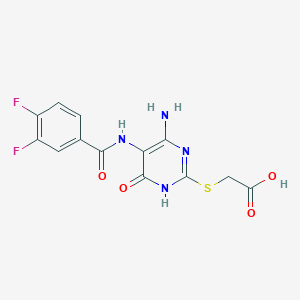

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide” contains several functional groups. The “1H-benzo[d]imidazol-1-yl” part refers to a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a benzene ring . The “5-methylthiazol-2-yl” part refers to a thiazole group, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The “acetamide” part refers to an amide group, which is a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine or ammonia .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole and thiazole rings followed by the attachment of the acetamide group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzimidazole and thiazole rings. These rings would likely be planar due to the aromaticity. The exact structure would depend on the specific arrangement of the atoms and the presence of any substituents .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The benzimidazole and thiazole rings could potentially undergo electrophilic substitution reactions. The acetamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some potential properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Synthetic Approaches and Biological Activities

Benzazoles and their derivatives, including benzimidazoles, are crucial in medicinal chemistry, displaying diverse biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, such as 2-aminobenzimidazole, which have shown potential therapeutic effects. These compounds, known as 2-guanidinobenzazoles (2GBZs), are explored for their cytotoxicity and ability to inhibit cell proliferation via mechanisms like angiogenesis and apoptosis. The synthesis of 2GBZs, involving modifications and functionalizations, has been a focus area, contributing to the development of new pharmacophores (Rosales-Hernández et al., 2022).

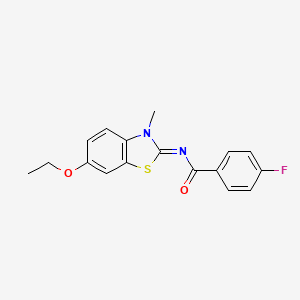

Antimicrobial and Antifungal Agents

Benzothiazole derivatives have been extensively studied for their antimicrobial and antifungal properties. These compounds are being investigated for their potential in addressing the global concern of multi-drug resistant pathogens. The diverse pharmacological activities of benzothiazoles, including antimicrobial and anticancer effects, signify their importance in drug discovery and development. Efforts are ongoing to explore benzothiazole-based molecules as therapeutic agents, with a focus on structural modifications to enhance their efficacy (Elamin et al., 2020).

Antitumor and Chemotherapeutic Applications

The role of benzazoles, particularly benzothiazoles, in cancer chemotherapy has been a subject of research. Various benzothiazole derivatives have shown promising results as antitumor agents, highlighting the scaffold's potential in the development of new chemotherapeutics. Research has focused on structural modifications of benzothiazole and its conjugate systems to identify compounds with potent anticancer activity. These efforts aim to address the need for new therapeutic options in cancer treatment, with benzothiazole derivatives offering a basis for the design and development of novel chemotherapeutic agents (Ahmed et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-9-6-14-13(19-9)16-12(18)7-17-8-15-10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLZYDMSNKYHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744319.png)

![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2744323.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2744325.png)

![(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B2744328.png)

![7-chloro-2-(2,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2744332.png)